molecular formula C11H15NO2 B1521837 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1031596-16-3

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1521837
M. Wt: 193.24 g/mol
InChI Key: GDMGFICEXWCOJF-UHFFFAOYSA-N
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Description

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .


Molecular Structure Analysis

The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .


Physical And Chemical Properties Analysis

“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Pyrrolopyrazine derivatives, which contain a pyrrole ring, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
    • Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Natural Product Chemistry

    • Application : Pyrrole alkaloids, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, have been isolated from the fruiting bodies of Leccinum extremiorientale .
    • Methods : The new pyrrole alkaloid was isolated from the ethyl acetate extract of this fungus .
    • Results : The structure of the new pyrrole alkaloid was identified on the basis of 1D and 2D NMR spectroscopy as well as MS .

properties

IUPAC Name

1-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGFICEXWCOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 3
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1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

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